molecular formula C18H21NO4 B10844788 5-Hexyl-2-(3-nitrophenoxy)phenol

5-Hexyl-2-(3-nitrophenoxy)phenol

Cat. No.: B10844788
M. Wt: 315.4 g/mol
InChI Key: ZPFZCOJDEYCPSH-UHFFFAOYSA-N
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Description

5-Hexyl-2-(3-nitrophenoxy)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a hexyl chain and a nitrophenoxy group attached to the phenol ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hexyl-2-(3-nitrophenoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 5-hexyl-2-chlorophenol with 3-nitrophenol in the presence of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as argon, and requires heating to around 125°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-(3-nitrophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, or other metal catalysts.

    Electrophilic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Electrophilic Substitution: Various substituted phenols depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexyl-2-(3-nitrophenoxy)phenol is unique due to the combination of the hexyl chain and the nitrophenoxy group, which imparts specific chemical properties and reactivity. This combination allows for diverse applications in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

5-hexyl-2-(3-nitrophenoxy)phenol

InChI

InChI=1S/C18H21NO4/c1-2-3-4-5-7-14-10-11-18(17(20)12-14)23-16-9-6-8-15(13-16)19(21)22/h6,8-13,20H,2-5,7H2,1H3

InChI Key

ZPFZCOJDEYCPSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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